molecular formula C15H15N3O3S B5697867 3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide

3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide

Cat. No. B5697867
M. Wt: 317.4 g/mol
InChI Key: MPUTZAPPPMRCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide, also known as DMBS, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth, proliferation, and survival. 3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide has been shown to inhibit the activity of several enzymes, including protein kinases and carbonic anhydrases, which are involved in these pathways.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. 3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide has also been shown to have anti-angiogenic effects, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide for lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. However, 3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on 3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs, and the exploration of its mechanisms of action in more detail. Additionally, further studies are needed to determine the safety and efficacy of 3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide in vivo, as well as its potential for clinical use in humans.
In conclusion, 3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide is a promising chemical compound with potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. Its potent antitumor activity and anti-inflammatory effects make it a promising candidate for the development of new drugs for the treatment of cancer and other diseases. However, further research is needed to fully understand its mechanisms of action and to determine its safety and efficacy in vivo.

Synthesis Methods

3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylaniline with 2-chloro-5-nitrobenzenesulfonamide, followed by reduction of the nitro group and cyclization of the resulting intermediate. The final product is obtained after purification using column chromatography and recrystallization.

Scientific Research Applications

3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In vitro studies have shown that 3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide exhibits potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in vitro and in vivo.

properties

IUPAC Name

3,4-dimethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-3-5-12(7-10(9)2)22(20,21)18-11-4-6-13-14(8-11)17-15(19)16-13/h3-8,18H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUTZAPPPMRCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)benzene-1-sulfonamide

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